
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Procedure: The 4-bromobenzaldehyde is reacted with 1-methylimidazole in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 100-120°C) and stirred for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an imidazole oxide.
Scientific Research Applications
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research.
Comparison with Similar Compounds
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(4-bromophenyl)-1-methyl-1H-imidazole and 2-(4-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole share structural similarities.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and potential biological activity.
Properties
Molecular Formula |
C11H8BrF3N2 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
UZESIHZNSAIXIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



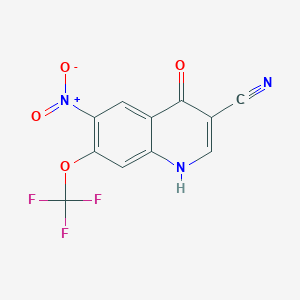
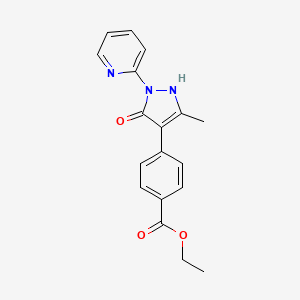

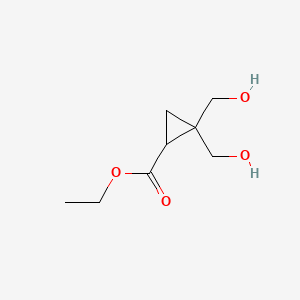

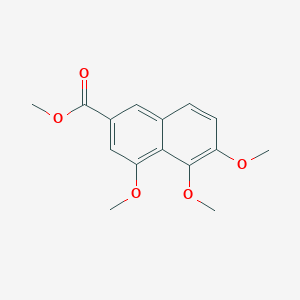

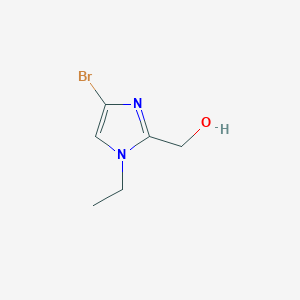
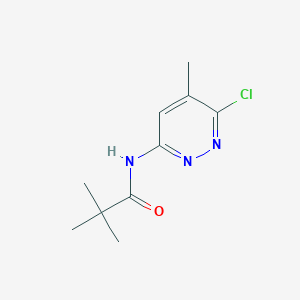
![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)

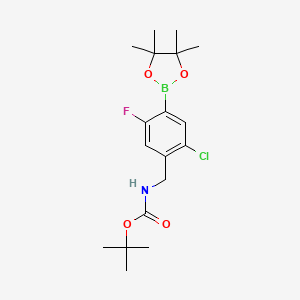
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
